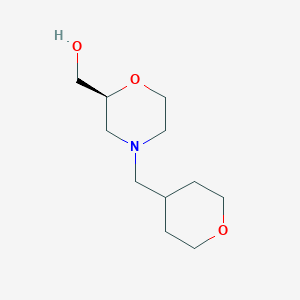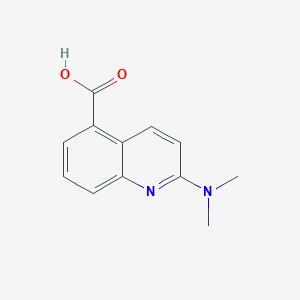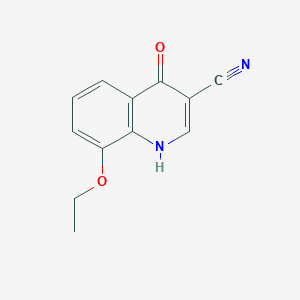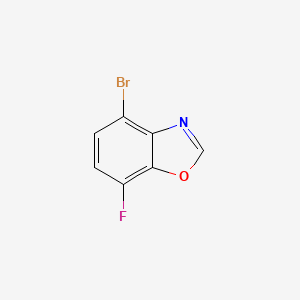
2-Ethoxy-3-nitro-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3-nitro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing two nitrogen atoms. The presence of the ethoxy and nitro groups in the 2 and 3 positions, respectively, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-nitro-1,5-naphthyridine typically involves the nitration of 2-ethoxy-1,5-naphthyridine. This can be achieved through the reaction of 2-ethoxy-1,5-naphthyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and concentration, to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-3-nitro-1,5-naphthyridine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Ethoxy-3-amino-1,5-naphthyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: this compound aldehyde or carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
2-Ethoxy-3-nitro-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3-nitro-1,5-naphthyridine is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity.
Comparación Con Compuestos Similares
2-Ethoxy-3-nitro-1,5-naphthyridine can be compared with other naphthyridine derivatives, such as:
2-Methyl-3-nitro-1,5-naphthyridine: Similar structure but with a methyl group instead of an ethoxy group.
2-Ethoxy-3-amino-1,5-naphthyridine: The amino derivative obtained by reduction of the nitro group.
2-Chloro-3-nitro-1,5-naphthyridine: Contains a chloro group instead of an ethoxy group.
The unique combination of the ethoxy and nitro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
74919-32-7 |
|---|---|
Fórmula molecular |
C10H9N3O3 |
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
2-ethoxy-3-nitro-1,5-naphthyridine |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10-9(13(14)15)6-8-7(12-10)4-3-5-11-8/h3-6H,2H2,1H3 |
Clave InChI |
ATJXHCKEPZVXGM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(=N1)C=CC=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one](/img/structure/B11886317.png)




![4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11886371.png)


![2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B11886401.png)
![8-methoxy-3,3a-dihydrocyclopenta[c]chromen-4(2H)-one](/img/structure/B11886403.png)

![[2,2'-Bipyridin]-3-yl acetate](/img/structure/B11886411.png)

![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886421.png)
